molecular formula C19H22N2 B2376318 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 478081-47-9

2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2376318
CAS No.: 478081-47-9
M. Wt: 278.399
InChI Key: JTMZNFHJPKPQDT-UHFFFAOYSA-N
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Description

2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a tert-butyl group, a methylbenzyl group, and a pyrrolo[2,3-b]pyridine core

Scientific Research Applications

2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[2,3-b]pyridine core and introduce the tert-butyl and methylbenzyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The tert-butyl and methylbenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

2-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-14-7-5-8-15(11-14)13-21-17(19(2,3)4)12-16-9-6-10-20-18(16)21/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMZNFHJPKPQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC3=C2N=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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